molecular formula C16H26B2O5 B1314885 Furan-2,5-diboronic acid, pinacol ester CAS No. 476004-83-8

Furan-2,5-diboronic acid, pinacol ester

Cat. No.: B1314885
CAS No.: 476004-83-8
M. Wt: 320 g/mol
InChI Key: FOQCCZCSUIHXCG-UHFFFAOYSA-N
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Description

“Furan-2,5-diboronic acid, pinacol ester” is a chemical compound with the molecular formula C16H26B2O5 . It is also known by other names such as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan and 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring substituted at the 2 and 5 positions with boronic ester groups . The boronic ester groups are composed of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring . The carbon atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 320.0 g/mol . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 320.1966343 g/mol, and its monoisotopic mass is also 320.1966343 g/mol . The topological polar surface area of the molecule is 50.1 Ų .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Furan-2,5-diboronic acid, pinacol ester, serves as a scaffold for constructing benzofuran cores, utilizing strategies like per-iodination/de-iodination, Sonogashira alkynylation, and Cu-catalyzed heteroannulation. This process allows the preparation of specific compounds or compound libraries significant for pharmaceutical and material science research (Williams et al., 2013).

Palladium-Catalyzed Cross-Coupling Reactions

It is a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method has broad applications in creating complex organic molecules with potential uses in medicinal chemistry and material sciences (Takagi et al., 2002).

Modular Synthesis of Substituted Furans

The compound facilitates a trans-carboboration strategy, leading to the modular synthesis of furans with up to four different substituents. This method's modularity is unparalleled, offering a pathway to synthesize a library of furan isomers, essential for exploring furan's utility in various chemical contexts (Jin & Fürstner, 2020).

Biobased Polyesters Synthesis

In the field of polymer chemistry, this compound is instrumental in the enzymatic synthesis of biobased polyesters, utilizing biobased rigid diols like 2,5-bis(hydroxymethyl)furan. This approach is pivotal for developing sustainable materials and reducing reliance on petroleum-based polymers (Jiang et al., 2014).

Novel Functional Materials Development

It's used in the creation of novel poly(ester amide)s containing 2,5-furandicarboxylic acid, highlighting the importance of furan derivatives in developing materials with enhanced properties and sustainability (Wilsens et al., 2014).

Mechanism of Action

Target of Action

Furan-2,5-diboronic acid, pinacol ester, also known as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, is primarily used as a building block in organic synthesis . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is crucial in the functionalizing deboronation of alkyl boronic esters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The compound’s role in this reaction allows for the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the production of various organic compounds through the Suzuki-Miyaura cross-coupling reaction . These compounds can be further used in the synthesis of complex molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s reactivity and efficacy in reactions can be influenced by factors such as temperature and pH .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQCCZCSUIHXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478448
Record name Furan-2,5-diboronic acid, pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476004-83-8
Record name 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476004-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2,5-diboronic acid, pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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